Ir(dFppy)3 Ir(dFppy)3
Brand Name: Vulcanchem
CAS No.: 387859-70-3
VCID: VC4305627
InChI: InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3
SMILES: C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir]
Molecular Formula: C33H18F6IrN3
Molecular Weight: 762.7 g/mol

Ir(dFppy)3

CAS No.: 387859-70-3

Cat. No.: VC4305627

Molecular Formula: C33H18F6IrN3

Molecular Weight: 762.7 g/mol

* For research use only. Not for human or veterinary use.

Ir(dFppy)<SUB>3</SUB> - 387859-70-3

Specification

CAS No. 387859-70-3
Molecular Formula C33H18F6IrN3
Molecular Weight 762.7 g/mol
IUPAC Name 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+)
Standard InChI InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3
Standard InChI Key GJHHESUUYZNNGV-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir]
Canonical SMILES C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

Introduction

Synthesis and Structural Characterization of Ir(dFppy)₃

Synthetic Routes and Ligand Design

The synthesis of Ir(dFppy)₃ follows established protocols for homoleptic iridium(III) complexes, typically involving a two-step process: (1) cyclometalation of the difluorophenylpyridine ligand and (2) purification of the facial ( fac ) or meridional ( mer ) isomer. A representative procedure, adapted from the preparation of Ir(ppy)₃, involves refluxing iridium(III) chloride hydrate with excess 2-(2,4-difluorophenyl)pyridine in a high-boiling solvent mixture (e.g., glycerol/water) under inert atmosphere . The reaction proceeds via cyclometalation, where the ligand’s pyridyl and fluorinated phenyl rings coordinate to the iridium center, forming a rigid octahedral geometry.

Key challenges in synthesis include achieving high regioselectivity for the fac isomer, which is optically active and preferred for emissive applications. The steric bulk of the fluorine substituents influences the reaction kinetics, often necessitating prolonged reaction times (48–72 hours) and elevated temperatures (200–220°C) . Post-synthesis purification involves column chromatography or recrystallization to isolate the desired isomer, with yields typically ranging from 70% to 90% .

Crystallographic and Spectroscopic Analysis

Electronic and Photophysical Properties

Frontier Molecular Orbitals and Excited-State Dynamics

The electronic structure of Ir(dFppy)₃ is dominated by ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions. DFT calculations indicate that the highest occupied molecular orbital (HOMO) resides primarily on the iridium atom and the cyclometalating phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is localized on the pyridyl moiety . Fluorine’s electron-withdrawing nature lowers the LUMO energy by ~0.3 eV compared to Ir(ppy)₃, resulting in a larger HOMO-LUMO gap and blue-shifted emission .

The lowest-energy triplet excited state (T1T_1) arises from mixed 3MLCT^3\text{MLCT}/3LC^3\text{LC} character, with contributions from spin-orbit coupling induced by the heavy iridium atom. This mixing facilitates efficient intersystem crossing (ISC) and phosphorescence, with typical excited-state lifetimes (τ\tau) of 1–5 μs in deaerated solutions .

Emission Tuning and Quantum Yields

The photoluminescence spectrum of Ir(dFppy)₃ in thin films exhibits a narrow emission band centered at ~470 nm (blue region), with a full width at half maximum (FWHM) of ~50 nm . This represents a hypsochromic shift of ~60 nm relative to Ir(ppy)₃ (λem530\lambda_{\text{em}} \approx 530 nm) . The PLQY reaches 80–90% in rigid matrices (e.g., PMMA), significantly higher than in solution (40–60%), due to suppressed non-radiative decay pathways .

A comparative analysis of photophysical parameters is provided in Table 1:

Table 1. Photophysical Properties of Selected Homoleptic Iridium Complexes

Complexλem\lambda_{\text{em}} (nm)PLQY (%)τ\tau (μs)E00E_{00} (eV)
Ir(ppy)₃530600.32.34
Ir(dFppy)₃470852.12.64
Ir(Me-ppy)₃560300.82.22

Data compiled from .

The enhanced PLQY of Ir(dFppy)₃ is attributed to fluorine’s inductive effects, which rigidify the ligand structure and reduce vibrational modes responsible for non-radiative decay .

Electrochemical Behavior and Stability

Cyclic voltammetry (CV) studies reveal reversible oxidation and reduction waves for Ir(dFppy)₃, with Eox=+1.2E_{\text{ox}} = +1.2 V and Ered=1.8E_{\text{red}} = -1.8 V vs. Fc/Fc+^+ . The oxidative stability surpasses that of non-fluorinated analogues, as fluorine’s electron-withdrawing nature stabilizes the HOMO against electron loss. This property is critical for OLED applications, where materials must endure prolonged electrical stress.

Accelerated aging tests under UV irradiation (365 nm) show less than 5% degradation in PLQY over 500 hours, underscoring the compound’s robustness . The strong Ir–C/N bonds and the inertness of fluorine substituents contribute to this exceptional stability.

Applications in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Ir(dFppy)₃ serves as a blue emitter in phosphorescent OLEDs (PhOLEDs), achieving external quantum efficiencies (EQEs) of 15–20% in optimized devices . Its narrow emission spectrum improves color purity, meeting Rec. 2020 standards for blue emitters. Device architectures often embed the complex in a host matrix (e.g., CBP or TCTA) to prevent concentration quenching and facilitate charge transport.

Light-Emitting Electrochemical Cells (LEECs)

In LEECs, Ir(dFppy)₃ enables turn-on voltages as low as 3.0 V, with luminance exceeding 1,000 cd/m² . The ionic nature of the complex facilitates in situ electrochemical doping, simplifying device fabrication compared to multilayer OLEDs.

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